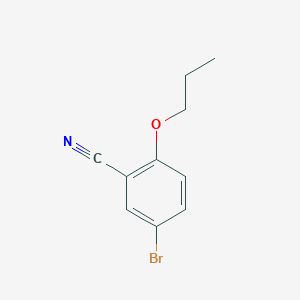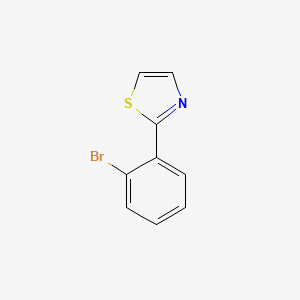
2-(2-溴苯基)噻唑
描述
2-(2-Bromophenyl)thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a bromophenyl group. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds . The thiazole ring consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
科学研究应用
2-(2-Bromophenyl)thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
Target of Action
Thiazoles, including 2-(2-Bromophenyl)thiazole, are found in many potent biologically active compounds . They have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazoles in general have been reported to exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . In terms of antitumor activity, some thiazole derivatives have demonstrated cytotoxicity activity on human tumor cell lines .
Biochemical Pathways
Thiazoles are known to affect a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The physicochemical properties of similar thiazole derivatives have been confirmed .
Result of Action
Some thiazole derivatives have demonstrated significant antimicrobial and antitumor activities .
Action Environment
The effectiveness of similar thiazole derivatives has been studied in various biological environments .
生化分析
Biochemical Properties
2-(2-Bromophenyl)thiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives have been shown to exhibit antimicrobial, antifungal, and antitumor activities . The interactions of 2-(2-Bromophenyl)thiazole with these biomolecules often involve binding to active sites or altering the conformation of the target proteins, thereby modulating their activity.
Cellular Effects
2-(2-Bromophenyl)thiazole has been observed to affect various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to exhibit cytotoxic activity against tumor cells by inducing apoptosis and inhibiting cell proliferation . Additionally, 2-(2-Bromophenyl)thiazole may modulate the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of 2-(2-Bromophenyl)thiazole involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes and inhibit their activity, leading to the disruption of essential biochemical pathways. For instance, thiazole derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication . This inhibition results in the cessation of bacterial growth and proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Bromophenyl)thiazole have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that thiazole derivatives maintain their biological activity over extended periods, although some degradation may occur under certain conditions . Long-term exposure to 2-(2-Bromophenyl)thiazole has been associated with sustained cytotoxic effects on tumor cells, indicating its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-(2-Bromophenyl)thiazole vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects such as antimicrobial and antitumor activities. At higher doses, toxic or adverse effects may be observed . For instance, high doses of thiazole derivatives have been associated with hepatotoxicity and nephrotoxicity in animal studies. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-(2-Bromophenyl)thiazole is involved in various metabolic pathways, interacting with enzymes and cofactors. Thiazole derivatives have been shown to modulate the activity of enzymes involved in metabolism, such as cytochrome P450 enzymes . These interactions can affect metabolic flux and alter the levels of metabolites, potentially leading to changes in cellular function and homeostasis.
Transport and Distribution
The transport and distribution of 2-(2-Bromophenyl)thiazole within cells and tissues involve interactions with transporters and binding proteins. Thiazole derivatives are known to be transported across cell membranes by specific transporters, facilitating their distribution to target tissues . Additionally, binding proteins may influence the localization and accumulation of 2-(2-Bromophenyl)thiazole within cells, affecting its biological activity.
Subcellular Localization
The subcellular localization of 2-(2-Bromophenyl)thiazole is crucial for its activity and function. Thiazole derivatives may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the localization of 2-(2-Bromophenyl)thiazole to the nucleus may enhance its ability to modulate gene expression, while its presence in the mitochondria may influence cellular metabolism and apoptosis.
准备方法
The synthesis of 2-(2-Bromophenyl)thiazole typically involves the reaction of 2-bromoacetophenone with thiourea under acidic conditions . The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反应分析
2-(2-Bromophenyl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
2-(2-Bromophenyl)thiazole can be compared with other thiazole derivatives, such as:
2-Phenylthiazole: Lacks the bromine substituent, resulting in different chemical reactivity and biological activity.
2-(4-Bromophenyl)thiazole: The bromine atom is positioned differently, which can affect its interactions with biological targets.
The uniqueness of 2-(2-Bromophenyl)thiazole lies in its specific substitution pattern, which influences its chemical and biological properties.
属性
IUPAC Name |
2-(2-bromophenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNS/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKTWTQELZBNRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301312100 | |
| Record name | 2-(2-Bromophenyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301312100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30216-46-7 | |
| Record name | 2-(2-Bromophenyl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30216-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Bromophenyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301312100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


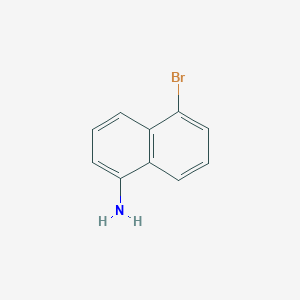

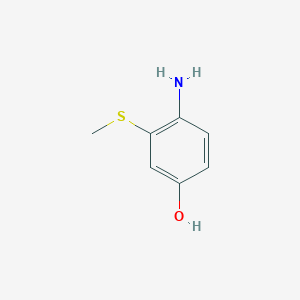
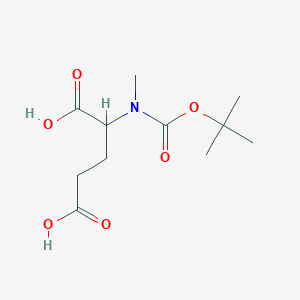
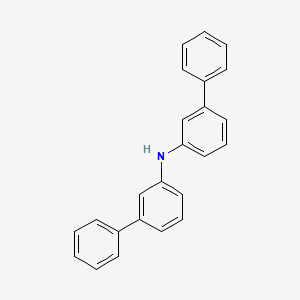
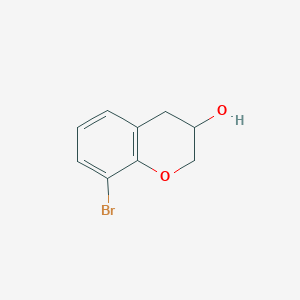
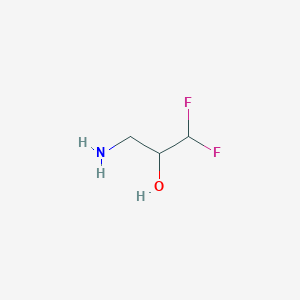
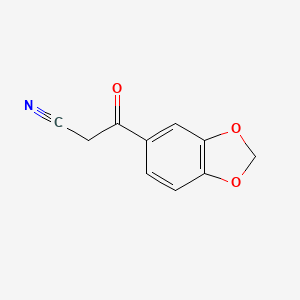
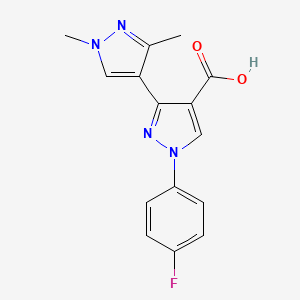
![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1286545.png)
